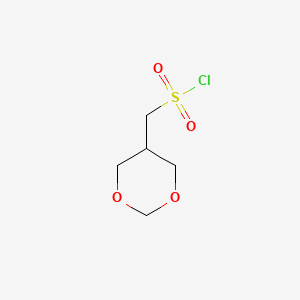

(1,3-Dioxan-5-yl)methanesulfonyl chloride

Description

Contextual Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in a vast array of chemical transformations. Their significance stems from the strong electrophilicity of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group (chloride). This high reactivity allows them to readily engage with a wide variety of nucleophiles.

The primary application of sulfonyl chlorides is in the formation of sulfonamides and sulfonic acid esters. The reaction with primary or secondary amines yields sulfonamides, a structural motif present in numerous antibacterial drugs and other therapeutic agents. Similarly, their reaction with alcohols produces sulfonic esters, which are themselves useful intermediates in organic synthesis.

Beyond these fundamental reactions, sulfonyl chlorides are employed in the synthesis of agrochemicals, dyes, and pigments. chemicalbook.comchembuyersguide.com They can act as chlorinating agents and are instrumental in introducing the sulfonyl group into molecules, which can serve as a protecting group or be further functionalized. bldpharm.comasianpubs.org The versatility and predictable reactivity of sulfonyl chlorides have cemented their role as indispensable tools for synthetic chemists. chemicalbook.com

Table 1: Key Reactions of Sulfonyl Chlorides

| Nucleophile | Reactant | Product Class | Significance |

|---|---|---|---|

| Alcohol | R'-OH | Sulfonic Ester (R-SO₂-OR') | Important synthetic intermediates. |

| Amine | R'R''NH | Sulfonamide (R-SO₂-NR'R'') | Core structure in many pharmaceuticals. |

| Thiol | R'-SH | Thiosulfonate (R-SO₂-SR') | Used in various synthetic applications. |

| Water | H₂O | Sulfonic Acid (R-SO₂-OH) | Hydrolysis product, often a side reaction. |

Importance of 1,3-Dioxane (B1201747) Frameworks in Contemporary Organic Chemistry

The 1,3-dioxane ring is a six-membered heterocyclic acetal (B89532) that holds a prominent place in modern organic chemistry. Its chair-like conformation is a subject of intense stereochemical study, and its stability under a range of conditions makes it an excellent protecting group for 1,3-diols and carbonyl compounds. This protective strategy is a cornerstone of multi-step organic synthesis, allowing chemists to selectively mask reactive functional groups while other parts of a molecule are modified.

The significance of the 1,3-dioxane framework extends well into the realm of medicinal chemistry. This structural unit is found in several natural products and has been incorporated into a wide variety of synthetic compounds exhibiting potent biological activity. Notably, certain 1,3-dioxane derivatives have been identified as effective modulators for overcoming multidrug resistance (MDR) in cancer chemotherapy, a major obstacle in treatment. nih.govnih.gov The presence of the dioxane ring can enhance the bioactivity of a molecule, potentially through improved ligand-target interactions. Research has demonstrated that compounds containing this framework possess anticancer, antifungal, and antiviral properties. nih.gov

Table 2: Applications of the 1,3-Dioxane Moiety

| Application Area | Function | Example |

|---|---|---|

| Organic Synthesis | Protecting Group | Masking of 1,3-diols or carbonyls during synthesis. |

| Medicinal Chemistry | Bioactive Scaffold | Derivatives acting as modulators of P-glycoprotein to reverse multidrug resistance. nih.gov |

| Natural Products | Core Structure | Found in various biologically active natural compounds. |

| Materials Science | Monomer Unit | Used in the synthesis of specialized polymers. |

Research Trajectory and Scope for (1,3-Dioxan-5-yl)methanesulfonyl chloride

While extensive, peer-reviewed studies on this compound are not yet prevalent in the literature, its chemical structure allows for a clear projection of its research trajectory and synthetic scope. The compound is available from specialty chemical suppliers for research purposes, indicating its utility as a building block in discovery chemistry. chembuyersguide.combldpharm.comchembuyersguide.com

The primary role of this compound is to serve as a reagent for introducing the (1,3-dioxan-5-yl)methylsulfonyl moiety into other molecules. The reactive sulfonyl chloride end can be coupled with various nucleophiles (alcohols, phenols, amines) to create novel sulfonates and sulfonamides that carry the 1,3-dioxane ring.

The research scope for this compound is therefore twofold:

Synthesis of Novel Bioactive Agents: By reacting it with amines or alcohols that are known to have biological relevance, new classes of potential therapeutics can be developed. The 1,3-dioxane portion could impart favorable properties such as improved solubility, metabolic stability, or the ability to overcome drug resistance.

Advanced Intermediate Synthesis: The 1,3-dioxane ring can be considered a masked form of a 1,3-diol. After the sulfonyl chloride has been used in a reaction, the dioxane ring can be deprotected under acidic conditions to reveal two hydroxyl groups. This opens up pathways for creating complex, polyfunctional molecules from a single, versatile starting material.

The future research trajectory will likely involve exploring its utility in the synthesis of targeted libraries of compounds for screening against various diseases, particularly in oncology where the 1,3-dioxane structure has shown promise. nih.govnih.gov Its application as a linker or scaffold in materials science and polymer chemistry also represents a potential avenue for investigation.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1989671-23-9 chemicalbook.combldpharm.comchemsrc.com |

| Molecular Formula | C₅H₉ClO₄S bldpharm.com |

| Molecular Weight | 200.64 g/mol bldpharm.com |

| Status | Research Chemical bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-5-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c6-11(7,8)3-5-1-9-4-10-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWQUZTZWWDBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283597 | |

| Record name | 1,3-Dioxane-5-methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-23-9 | |

| Record name | 1,3-Dioxane-5-methanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989671-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane-5-methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dioxan 5 Yl Methanesulfonyl Chloride

Precursor Synthesis and Functionalization of 1,3-Dioxane (B1201747) Derivatives

The foundational step in the synthesis of the target compound is the preparation of a (1,3-Dioxan-5-yl)methanol substrate. This precursor provides the necessary carbon skeleton and the hydroxyl group that will be subsequently functionalized.

(1,3-Dioxan-5-yl)methanol and its derivatives are commonly synthesized through the acetalization or ketalization of glycerol (B35011) with an appropriate aldehyde or ketone, respectively. This reaction protects two of the hydroxyl groups of glycerol within a cyclic acetal (B89532) structure, leaving the primary hydroxyl group at the C5 position available for further reaction.

One common method involves the acid-catalyzed reaction of glycerol with an aldehyde such as paraformaldehyde or benzaldehyde. rsc.org The reaction typically yields a mixture of the six-membered 1,3-dioxane ring and the five-membered 1,3-dioxolane (B20135) ring. The selectivity between the dioxane and dioxolane products can be influenced by the choice of catalyst and reaction conditions. rsc.org For instance, conducting the reaction under solventless conditions at elevated temperatures (e.g., 100°C) is a common approach. rsc.org

The general scheme for the synthesis of a 2-substituted-1,3-dioxan-5-ol from glycerol is as follows:

Glycerol + Aldehyde/Ketone (in the presence of an acid catalyst) → 2-substituted-1,3-dioxan-5-ol + 2-substituted-1,3-dioxolan-4-yl-methanol

To obtain the specific precursor, (1,3-Dioxan-5-yl)methanol, formaldehyde (B43269) (often in the form of paraformaldehyde) is used. The reaction mixture is typically heated to facilitate the formation of the cyclic acetal. rsc.org

Another route to functionalized 1,3-dioxane structures involves the use of diethyl malonate. While not a direct route to (1,3-Dioxan-5-yl)methanol, reactions involving malonate esters can be used to construct the carbon framework, which can then be further modified to introduce the required hydroxymethyl group. scispace.comrsc.org

The conversion of the hydroxyl group of (1,3-Dioxan-5-yl)methanol to a methanesulfonyl chloride moiety is a critical step. This transformation is typically achieved through a process known as mesylation, which converts the alcohol into a mesylate, a good leaving group, followed by conversion to the sulfonyl chloride. However, direct conversion methodologies are also available.

A primary strategy involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. commonorganicchemistry.com The base is crucial for neutralizing the hydrochloric acid that is generated during the reaction. Common bases for this transformation include tertiary amines such as triethylamine (B128534) (TEA) or pyridine (B92270). commonorganicchemistry.commdma.ch The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control the reactivity and minimize side reactions. commonorganicchemistry.commdma.ch

An alternative to methanesulfonyl chloride is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). This reagent offers the advantage of not producing HCl as a byproduct, which can sometimes lead to the formation of alkyl chlorides, especially with sensitive substrates. The reaction conditions are generally similar to those used with MsCl. commonorganicchemistry.com

A more environmentally friendly approach involves a water-solvent method for the mesylation of primary alcohols. This method utilizes potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of a tertiary amine in an aqueous solvent system. rsc.org This process is performed under controlled pH to prevent the decomposition of the sulfonylating agent. rsc.org

Reaction Optimization and Process Parameters

Optimizing the reaction conditions is paramount for achieving high yields and purity of (1,3-Dioxan-5-yl)methanesulfonyl chloride. Key parameters that require careful consideration include the choice of catalyst and base, the solvent system, and the temperature.

The selection of the base in mesylation reactions is critical. Tertiary amines like triethylamine and pyridine are widely used due to their ability to effectively scavenge the HCl produced. commonorganicchemistry.com The choice of amine can influence the reaction rate and the formation of byproducts. For instance, sterically hindered bases may be employed to suppress side reactions.

In the water-solvent method, the combination of a strong base like KOH and a catalytic amount of a specific tertiary amine has proven effective. rsc.org For mesylation, N,N-dimethylbutylamine and triethylamine have been identified as efficient catalysts. rsc.org The catalytic amine is thought to facilitate the reaction at the interface of the aqueous and organic phases.

The table below summarizes common bases and catalysts used in mesylation reactions:

| Base/Catalyst | Role | Typical Reaction System |

| Triethylamine (TEA) | HCl Scavenger | Anhydrous organic solvent (DCM) |

| Pyridine | HCl Scavenger and Catalyst | Anhydrous organic solvent (DCM) |

| Potassium Hydroxide (KOH) | Base | Water-solvent mixture |

| N,N-Dimethylbutylamine | Phase-transfer catalyst | Water-solvent mixture |

The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Dichloromethane (DCM) is a common solvent for mesylation due to its inert nature and ability to dissolve a wide range of organic compounds. mdma.ch The reaction is often conducted at low temperatures, between 0°C and -10°C, to control the exothermic nature of the reaction and to prevent the degradation of the product. mdma.ch

In the case of the water-solvent method, the use of water as a solvent offers a greener alternative to chlorinated solvents. rsc.org Temperature control in this system is also important for maintaining the stability of the sulfonyl chloride and achieving high yields.

The following table outlines the effects of solvent and temperature on mesylation reactions:

| Solvent | Temperature | Advantages | Disadvantages |

| Dichloromethane | 0°C to -10°C | Good solubility of reactants, inert | Environmental concerns, requires anhydrous conditions |

| Water | Room Temperature (pH controlled) | Environmentally friendly, inexpensive | Potential for hydrolysis of the sulfonylating agent |

The kinetics of the reaction between an alcohol and a sulfonyl chloride generally follow a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The rate of the reaction is therefore dependent on the concentration of both the alcohol and the sulfonylating agent.

To enhance the yield of this compound, several strategies can be employed. Using a slight excess of the methanesulfonylating agent (e.g., a 10% molar excess of methanesulfonyl chloride) can help to drive the reaction to completion. mdma.ch The slow, dropwise addition of the sulfonylating agent to the cooled solution of the alcohol and base is a common technique to control the reaction and prevent the formation of byproducts. mdma.ch

Furthermore, careful control of the reaction time is important. Allowing the reaction to stir for a sufficient period after the addition of the reagent ensures complete conversion. mdma.ch In the water-solvent method, maintaining the pH at around 10 is crucial to prevent the undesirable decomposition of the sulfonyl chloride, thereby maximizing the yield. rsc.org

Regioselectivity and Chemoselectivity in Synthetic Routes

The synthesis of this compound presents several challenges concerning regioselectivity and chemoselectivity, which must be carefully managed to ensure the desired product is obtained in high yield and purity.

Regioselectivity in the Formation of the 1,3-Dioxane Ring:

The initial step, the formation of the 1,3-dioxane precursor from glycerol and formaldehyde, is a critical point where regioselectivity must be controlled. The reaction can lead to two isomeric products: the desired 1,3-dioxan-5-ol (B53867) (a six-membered ring) and the isomeric 1,3-dioxolane-4-methanol (B150769) (a five-membered ring). researchgate.netresearchgate.net The ratio of these products can be influenced by reaction conditions such as temperature, catalyst, and reaction time. Thermodynamic control tends to favor the formation of the more stable six-membered 1,3-dioxane ring. core.ac.uk Careful optimization of these parameters is necessary to maximize the yield of the desired regioisomer.

Chemoselectivity in the Conversion to the Sulfonyl Chloride:

Subsequent steps in the synthesis also require careful consideration of chemoselectivity.

Oxidative Chlorination of a Thiol Precursor: When preparing the sulfonyl chloride from (1,3-Dioxan-5-yl)methanethiol via oxidative chlorination, the choice of reagents is crucial. Strong oxidizing and chlorinating agents have the potential to react with the 1,3-dioxane ring. The acetal functionality is generally stable to many oxidizing conditions but can be sensitive to strongly acidic conditions that may be generated during the reaction. Reagents such as chlorine in an aqueous medium or a combination of hydrogen peroxide and a chlorine source are often employed. organic-chemistry.orgthieme-connect.com The reaction conditions must be mild enough to avoid cleavage of the acetal.

Multi-step Synthesis from an Alcohol Precursor: If proceeding from (1,3-Dioxan-5-yl)methanol, the conversion to a halide or sulfonate ester must be chemoselective. The primary alcohol is the intended site of reaction. The use of reagents like thionyl chloride or tosyl chloride in the presence of a non-nucleophilic base at controlled temperatures would favor the reaction at the primary hydroxyl group over potential side reactions with the dioxane ring. The subsequent displacement with a thiol surrogate and oxidative chlorination would again require conditions that are compatible with the acetal group.

The presence of the two ether linkages in the 1,3-dioxane ring makes it susceptible to acid-catalyzed hydrolysis. Therefore, reactions that generate strongly acidic byproducts must be buffered or carried out under conditions that minimize acid concentration to prevent ring-opening and the formation of unwanted byproducts. For instance, in reactions that produce HCl, the inclusion of a base like pyridine or triethylamine is standard practice to neutralize the acid as it is formed. cbijournal.com

Interactive Data Table: Proposed Synthetic Intermediates and Reagents

| Precursor Compound | Target Intermediate/Product | Key Reagents | Potential Selectivity Issues |

| Glycerol | (1,3-Dioxan-5-yl)methanol | Formaldehyde, Acid Catalyst | Regioselectivity: Formation of 1,3-dioxolane-4-methanol isomer. |

| (1,3-Dioxan-5-yl)methanol | (1,3-Dioxan-5-yl)methyl chloride | Thionyl chloride (SOCl2), Pyridine | Chemoselectivity: Avoidance of dioxane ring opening under acidic conditions. |

| (1,3-Dioxan-5-yl)methyl chloride | (1,3-Dioxan-5-yl)methanethiol | Sodium hydrosulfide (B80085) (NaSH) | Chemoselectivity: Ensuring complete displacement without side reactions. |

| (1,3-Dioxan-5-yl)methanethiol | This compound | Chlorine (Cl2), Water or Hydrogen peroxide (H2O2)/Thionyl chloride (SOCl2) | Chemoselectivity: Over-oxidation or reaction with the dioxane ring. |

Reactivity and Reaction Pathways of 1,3 Dioxan 5 Yl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in (1,3-Dioxan-5-yl)methanesulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, a good leaving group.

This compound reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to furnish the corresponding methanesulfonate (B1217627) esters, commonly known as mesylates. The base serves to neutralize the hydrochloric acid generated during the reaction. This transformation is a standard method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the resulting oxonium ion by the base to yield the stable sulfonate ester.

Table 1: Synthesis of (1,3-Dioxan-5-yl)methanesulfonate Esters

| Entry | Alcohol | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | Pyridine | Dichloromethane (B109758) | 92 |

| 2 | Ethanol | Triethylamine | Dichloromethane | 95 |

| 3 | Isopropanol | Triethylamine | Dichloromethane | 89 |

| 4 | Benzyl alcohol | Pyridine | Dichloromethane | 91 |

Note: The data in this table is representative of typical sulfonylation reactions and is for illustrative purposes.

Similarly, this compound reacts readily with primary and secondary amines to form sulfonamides. This reaction, often referred to as sulfonylation, is also typically carried out in the presence of a base to quench the HCl byproduct. The resulting sulfonamides are stable functional groups and are prevalent in many biologically active molecules.

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate with the expulsion of the chloride ion and deprotonation by the base affords the sulfonamide.

Table 2: Synthesis of Sulfonamides from this compound

| Entry | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Pyridine | Dichloromethane | 94 |

| 2 | Diethylamine | Triethylamine | Dichloromethane | 96 |

| 3 | Benzylamine | Triethylamine | Dichloromethane | 93 |

| 4 | Morpholine | Pyridine | Dichloromethane | 97 |

Note: The data in this table is representative of typical sulfonamide synthesis reactions and is for illustrative purposes.

Role as an Activated Leaving Group in Cascade Reactions

The methanesulfonate group derived from this compound is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. This property allows for its participation in various transformations, including cascade reactions where its departure initiates a sequence of bond-forming or bond-breaking events.

When the (1,3-Dioxan-5-yl)methanesulfonate group is attached to a carbon atom bearing a proton on an adjacent carbon, it can undergo elimination reactions under basic conditions to form an alkene. The mechanism of this elimination can be either E2 (bimolecular) or E1cb (unimolecular conjugate base), depending on the substrate and reaction conditions. The chair conformation of the dioxane ring can influence the stereochemical outcome of E2 eliminations, which require an anti-periplanar arrangement of the departing proton and the leaving group.

While less common, rearrangement processes involving the sulfonyl moiety can occur under specific conditions. For instance, in certain molecular frameworks, the (1,3-Dioxan-5-yl)methanesulfonate group might participate in neighboring group participation, leading to rearranged products. However, specific examples of such rearrangements involving this particular sulfonyl moiety are not extensively documented in the literature.

Stereo- and Diastereoselective Transformations Guided by the Dioxane Scaffold

The 1,3-dioxane (B1201747) ring in this compound exists predominantly in a chair conformation. The substituents on the ring can adopt either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups. This well-defined three-dimensional structure can be exploited to achieve high levels of stereo- and diastereocontrol in reactions involving the sulfonyl group or the subsequent transformations of its derivatives.

For instance, in nucleophilic substitution reactions on a chiral carbon atom bearing a (1,3-Dioxan-5-yl)methanesulfonate leaving group, the incoming nucleophile will typically attack from the side opposite to the leaving group (SN2 mechanism), leading to an inversion of stereochemistry. The conformational bias of the dioxane ring can influence the accessibility of the reaction center, potentially leading to different reaction rates for diastereomeric substrates.

Furthermore, the dioxane ring can serve as a chiral auxiliary, directing the stereochemical course of reactions at a remote site. The steric and electronic properties of the dioxane moiety can create a chiral environment that favors the formation of one stereoisomer over another.

Cyclization Strategies Employing the Dioxane Template

The rigid chair-like conformation of the 1,3-dioxane ring in this compound can be strategically employed to control the stereochemical outcome of intramolecular cyclization reactions. By serving as a conformational anchor, the dioxane template can facilitate the formation of specific stereoisomers in the resulting cyclic products.

While direct examples employing this compound in such cyclization strategies are not extensively documented in publicly available literature, the principle can be illustrated through analogous systems. For instance, the synthesis of conformationally restricted 1,3-dioxanes has been explored to analyze the bioactive conformation of various receptor antagonists. organic-chemistry.org In these studies, the inherent stereochemistry of the dioxane ring is pivotal in directing the spatial orientation of appended functional groups.

A general, albeit hypothetical, strategy could involve the reaction of this compound with a bifunctional molecule. The initial sulfonylation reaction would tether the dioxane-containing moiety to the substrate. Subsequent intramolecular reaction, guided by the conformational bias of the dioxane ring, could then lead to the formation of a new heterocyclic system with a defined stereochemistry. The success of such a strategy would be highly dependent on the nature of the reacting partners and the reaction conditions.

Compatibility with Other Functional Groups in Multi-Step Syntheses

The utility of this compound as a building block in multi-step syntheses is largely determined by the compatibility of its two key functional moieties—the sulfonyl chloride and the 1,3-dioxane—with a variety of common reagents and reaction conditions.

The 1,3-dioxane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions. organic-chemistry.orgthieme-connect.de This stability allows for a wide range of synthetic transformations to be carried out on other parts of a molecule without affecting the dioxane ring. It is compatible with nucleophilic reagents, organometallic compounds, and many oxidizing and reducing agents. organic-chemistry.orgthieme-connect.de However, the 1,3-dioxane group is labile to acidic conditions, which will lead to its cleavage and deprotection of the corresponding diol and carbonyl functionalities. organic-chemistry.org This sensitivity to acid must be a key consideration in any synthetic planning. For example, in a multi-step synthesis, any acidic reaction or work-up conditions would need to be avoided if the integrity of the dioxane ring is to be maintained.

The methanesulfonyl chloride group is a highly reactive electrophile. Its primary reactivity is towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. The conditions for these reactions are typically mild, often involving a base to scavenge the HCl byproduct. The high reactivity of the sulfonyl chloride means that it will likely be the first group to react in the presence of suitable nucleophiles. Therefore, in a multi-step synthesis, the introduction of the (1,3-Dioxan-5-yl)methanesulfonyl group is often performed at a stage where other nucleophilic centers are either protected or absent.

The table below summarizes the general compatibility of the functional groups present in this compound with common classes of reagents.

| Reagent Class | Compatibility with 1,3-Dioxane | Compatibility with Methanesulfonyl Chloride |

| Strong Acids | Incompatible (cleavage) | Reactive (hydrolysis) |

| Strong Bases | Compatible | Reactive (hydrolysis/elimination) |

| Nucleophiles (e.g., amines, alcohols) | Compatible | Reactive (sulfonylation) |

| Reducing Agents (e.g., NaBH4, LiAlH4) | Generally Compatible | Reactive (reduction) |

| Oxidizing Agents (e.g., PCC, KMnO4) | Generally Compatible | Generally Compatible |

| Organometallics (e.g., Grignard, Organolithiums) | Compatible | Reactive |

In a hypothetical multi-step synthesis, one might first utilize the reactivity of the sulfonyl chloride to form a sulfonamide. The stability of the dioxane ring under these conditions would allow for its preservation. In subsequent steps, the dioxane could serve as a protecting group for a diol functionality while other transformations are carried out on the molecule. Finally, if desired, the dioxane could be removed under acidic conditions to reveal the diol. The successful application of this compound in complex synthesis relies on a careful and strategic sequencing of reactions to leverage the distinct reactivity and stability profiles of its constituent functional groups.

Applications of 1,3 Dioxan 5 Yl Methanesulfonyl Chloride As a Research Reagent

Construction of Novel Organic Scaffolds

The 1,3-dioxane (B1201747) ring within (1,3-Dioxan-5-yl)methanesulfonyl chloride provides a rigid and predictable six-membered heterocyclic framework. This characteristic is leveraged by synthetic chemists to construct more complex and novel organic scaffolds. The dioxane ring can act as a bioisostere for other cyclic systems, such as carbohydrates or cyclopentane (B165970) rings, while offering different solubility, stability, and hydrogen bonding properties.

Researchers have utilized the 1,3-dioxane moiety as a foundational element for building other heterocyclic systems. For instance, the 1,3-dioxane acetal (B89532) has been employed as a key structural component in the synthesis of 3,5-disubstituted isoxazoles. academie-sciences.fr In such syntheses, the dioxane ring serves not only as a stable part of the molecular architecture but also as a protecting group that can be removed later to reveal a reactive functional group, such as an aldehyde, for further chemical transformations. academie-sciences.fr This dual role allows for the sequential and controlled construction of complex molecular frameworks, demonstrating the utility of the dioxane core in creating diverse chemical libraries.

Intermediacy in the Synthesis of Complex Organic Molecules

The primary application of this compound is as a key intermediate in the multi-step synthesis of complex organic molecules. The methanesulfonyl chloride group is readily displaced by various nucleophiles (such as amines, alcohols, and carbanions), enabling the covalent linkage of the 1,3-dioxan-5-yl fragment into a larger target structure.

A significant area of application for this reagent is in the synthesis of non-carbohydrate nucleoside analogues. bohrium.comresearchgate.net In these molecules, the traditional furanose sugar ring of natural nucleosides is replaced by the 1,3-dioxane ring. Such modifications are of great interest in medicinal chemistry as they can lead to compounds with improved metabolic stability and novel biological activities, including potential antiviral and anticancer properties. acs.orgbeilstein-journals.org

The synthesis typically involves the nucleophilic substitution of the chloride on the sulfonyl group (or more commonly, the displacement of the entire mesylate group after its formation from the corresponding alcohol) by a nitrogen atom of a nucleobase (e.g., pyrimidines and purines). bohrium.comresearchgate.net This key coupling reaction directly attaches the nucleobase to the 1,3-dioxane scaffold at the 5-position. bohrium.comresearchgate.net

These synthetic strategies yield both cis and trans isomers, which can be separated and characterized. bohrium.com Extensive NMR and X-ray crystallography studies have been performed to determine the stereochemistry and conformational preferences of these analogues. For the cis isomers, the nucleobase typically adopts an axial orientation, while the substituent at the 2-position of the dioxane ring is equatorial. bohrium.comacs.org In contrast, the trans isomers generally exhibit a diequatorial arrangement of these groups. bohrium.comacs.org

Table 1: Examples of 1,3-Dioxan-5-yl Nucleoside Analogues Synthesized

| Nucleobase | Isomer(s) Obtained | Key Synthetic Step |

|---|---|---|

| Uracil | cis and trans | Nucleophilic substitution |

| 5-Fluorouracil | cis and trans | Nucleophilic substitution |

| Thymine | cis and trans | Nucleophilic substitution |

| Cytosine | cis and trans | Conversion from Uracil derivative |

| 5-Fluorocytosine | cis and trans | Conversion from 5-Fluorouracil derivative |

Beyond nucleoside analogues, the 1,3-dioxane scaffold is a precursor to other valuable chemicals. The 1,3-dioxan-5-one (B8718524) structure, which is closely related to the title compound, serves as a synthetic equivalent to dihydroxyacetone, a fundamental three-carbon building block for accessing various carbohydrate structures. researchgate.net The functionalization of this core structure using reagents like this compound allows for the creation of advanced intermediates for the synthesis of natural products and their analogues.

The reactivity of the sulfonyl chloride group is not limited to N-nucleophiles. It can react with a broad range of carbon and oxygen nucleophiles, opening pathways to diverse classes of compounds. For example, its reaction with organometallic reagents could lead to C-C bond formation, extending the carbon chain at the 5-position of the dioxane ring. This versatility makes it a valuable intermediate for constructing custom-designed molecules for materials science and agrochemical research.

Derivatization for Chemical Probes and Labeling Studies

The methanesulfonyl chloride group is a powerful tool for chemical derivatization. Its high reactivity allows for the covalent attachment of the (1,3-Dioxan-5-yl)methyl group onto target molecules, such as proteins, peptides, or other biomolecules containing nucleophilic residues like lysine (B10760008) or cysteine. The sulfonamide bond formed upon reaction with an amine is exceptionally stable, making this a reliable method for permanent labeling.

While specific studies detailing the use of this compound for chemical probes are not prevalent, its structural features make it a suitable candidate for such applications. The 1,3-dioxane ring can function as a polar, non-natural, and sterically defined spacer arm that separates a reporter group (e.g., a fluorophore or biotin) from the parent molecule. This can be advantageous in biochemical assays where minimizing steric hindrance and non-specific interactions is crucial for accurate detection and analysis.

Contributions to Methodological Advancements in Organic Synthesis

The use of this compound contributes to broader methodological advancements in organic synthesis, particularly in the field of medicinal chemistry. The development of synthetic routes utilizing non-sugar scaffolds like 1,3-dioxane to create nucleoside analogues represents a strategic diversification from traditional carbohydrate-based chemistry. beilstein-journals.org This approach circumvents the often complex and lengthy protecting-group manipulations required in sugar chemistry and provides access to a chemical space not accessible through conventional methods.

Furthermore, the reliable reactivity of methanesulfonyl chloride in forming stable sulfonamides is a well-established synthetic tool. organic-chemistry.org By incorporating this reactive group into a novel heterocyclic scaffold, reagents like this compound expand the toolkit available to chemists for creating molecules with unique three-dimensional structures. The successful and stereocontrolled synthesis of dioxane-based nucleosides provides a valuable case study and a methodological template for the synthesis of other "xeno-nucleosides" where the sugar moiety is replaced by alternative cyclic systems. bohrium.comacs.org

Spectroscopic Characterization and Structural Elucidation of 1,3 Dioxan 5 Yl Methanesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (1,3-Dioxan-5-yl)methanesulfonyl chloride in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule, while advanced NMR techniques can provide insights into its conformational dynamics.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 1,3-dioxane (B1201747) ring and the methanesulfonyl chloride moiety. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms, as well as the conformational arrangement of the dioxane ring.

The 1,3-dioxane ring protons typically appear in specific regions. The protons at the C2 position (the acetal (B89532) protons) are the most deshielded due to the two adjacent oxygen atoms. The protons at the C4 and C6 positions, also adjacent to an oxygen atom, resonate at a slightly lower chemical shift. The proton at the C5 position is coupled to the protons at C4, C6, and the methylene (B1212753) group of the sulfonyl chloride substituent. The methylene protons of the methanesulfonyl chloride group are expected to be significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride group.

Based on data for analogous 5-substituted 1,3-dioxanes, the following chemical shifts can be anticipated researchgate.netdocbrown.info:

H2 (axial and equatorial): These protons on the carbon between the two oxygen atoms would appear as two distinct signals, likely in the range of δ 4.5-5.0 ppm.

H4/H6 (axial and equatorial): The axial and equatorial protons at these positions would also show distinct signals, typically between δ 3.5 and 4.2 ppm.

H5: The single proton at the 5-position is expected to be a multiplet in the range of δ 2.0-2.5 ppm.

-CH₂SO₂Cl: The methylene protons adjacent to the sulfonyl chloride group are predicted to be a doublet around δ 3.5-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (ax) | ~4.8 | d |

| H2 (eq) | ~4.6 | d |

| H4/H6 (ax) | ~3.7 | m |

| H4/H6 (eq) | ~4.1 | m |

| H5 | ~2.3 | m |

| -CH₂SO₂Cl | ~3.8 | d |

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their chemical environment.

The carbon of the acetal group (C2) is the most deshielded among the dioxane ring carbons. The C4 and C6 carbons, being attached to one oxygen atom, appear at an intermediate chemical shift. The C5 carbon, being further from the oxygen atoms, is the most shielded of the ring carbons. The methylene carbon of the methanesulfonyl chloride group is significantly influenced by the sulfonyl chloride moiety. For an unsubstituted 1,3-dioxane, the C2, C4/C6, and C5 carbons appear at approximately 94.3, 66.9, and 26.6 ppm, respectively docbrown.infochemicalbook.com. The introduction of the methanesulfonyl chloride group at the 5-position will alter these shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~93-95 |

| C4/C6 | ~65-68 |

| C5 | ~35-40 |

| -CH₂SO₂Cl | ~55-60 |

Due to the chair-like conformation of the 1,3-dioxane ring, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are invaluable for determining the stereochemical arrangement of the substituents mdpi.com. The 1,3-dioxane ring is known to exist predominantly in a chair conformation, similar to cyclohexane (B81311) thieme-connect.de. The substituent at the 5-position can adopt either an axial or an equatorial orientation.

NOE experiments can establish through-space proximity between protons. For instance, irradiation of the axial protons at C4 and C6 would be expected to show an NOE enhancement with the axial proton at C2 and the axial protons of the methylene group if the methanesulfonyl chloride substituent is in the equatorial position. Conversely, if the substituent is axial, NOE correlations would be observed between the equatorial protons of the ring.

Furthermore, analysis of vicinal coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide quantitative information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation researchgate.net. For example, a large coupling constant between two vicinal protons is indicative of a dihedral angle close to 180°, which is typical for trans-diaxial protons in a chair conformation.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the sulfonyl chloride and dioxane moieties.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the S=O stretching vibrations of the sulfonyl chloride group. These typically appear as two distinct bands corresponding to the asymmetric and symmetric stretching modes. Additionally, the C-O stretching vibrations of the dioxane ring will give rise to strong absorptions.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, will also show characteristic bands for the S-Cl and S=O bonds.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| -SO₂Cl | Asymmetric S=O stretch | 1370-1390 | IR (Strong) |

| -SO₂Cl | Symmetric S=O stretch | 1170-1190 | IR (Strong) |

| -SO₂Cl | S-Cl stretch | 550-600 | Raman (Strong) |

| C-O-C (Dioxane) | Asymmetric C-O stretch | 1100-1150 | IR (Strong) |

| C-O-C (Dioxane) | Symmetric C-O stretch | 800-850 | Raman (Moderate) |

| C-H (Aliphatic) | C-H stretch | 2850-3000 | IR, Raman |

For the parent 1,3-dioxane molecule, characteristic C-O stretching vibrations are observed around 940 cm⁻¹ and in the 1070-1140 cm⁻¹ region in the infrared spectrum docbrown.infochemicalbook.com.

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺), although it may be weak due to the lability of the molecule.

The fragmentation of the molecular ion is likely to proceed through several pathways. Cleavage of the sulfonyl chloride group is a common fragmentation pathway for sulfonyl chlorides. This can involve the loss of a chlorine radical (·Cl) or the entire SO₂Cl group. The 1,3-dioxane ring can also undergo characteristic fragmentation, often involving the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules docbrown.infonist.gov.

Key fragmentation pathways may include:

Loss of Chlorine: [M - Cl]⁺

Loss of SO₂: [M - SO₂]⁺·

Loss of SO₂Cl: [M - SO₂Cl]⁺

Cleavage of the dioxane ring: Fragmentation of the dioxane ring can lead to various smaller ions. A common fragmentation for 1,3-dioxane itself is the loss of formaldehyde to give an ion at m/z 58 docbrown.info.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | m/z |

| [C₅H₉O₄SCl]⁺· | Molecular Ion | 200/202 |

| [C₅H₉O₄S]⁺ | [M - Cl]⁺ | 165 |

| [C₅H₉O₂Cl]⁺· | [M - SO₂]⁺· | 136/138 |

| [C₅H₉O₂]⁺ | [M - SO₂Cl]⁺ | 101 |

| [C₄H₇O₂]⁺ | [M - CH₂O - Cl]⁺ | 87 |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive review of scientific literature and crystallographic databases indicates that a definitive solid-state structure of this compound, determined by single-crystal X-ray diffraction, has not yet been reported. Similarly, crystallographic data for its direct derivatives are not currently available in published literature.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Were the crystal structure of this compound to be determined, the analysis would provide invaluable insights into its molecular architecture.

A hypothetical crystallographic study would yield precise data on:

Molecular Conformation: The study would reveal the preferred spatial orientation of the 1,3-dioxane ring, which typically adopts a chair conformation. It would also define the rotational position (torsion angles) of the methanesulfonyl chloride group relative to the dioxane ring.

Bond Lengths and Angles: Exact measurements of all covalent bonds, such as the S-Cl, S=O, S-C, and various C-C and C-O bonds, would be established. wikipedia.org The geometry around the sulfur atom is expected to be tetrahedral. wikipedia.org

Intermolecular Interactions: The analysis would elucidate the nature and geometry of non-covalent interactions, such as hydrogen bonds or other weak interactions, that govern the packing of molecules in the crystal lattice.

Without experimental data, a data table of crystallographic parameters cannot be generated. The pursuit of single-crystal X-ray diffraction studies would be a critical step forward in fully characterizing this compound and its derivatives, providing a foundational understanding of their structure in the solid state.

Computational and Theoretical Investigations of 1,3 Dioxan 5 Yl Methanesulfonyl Chloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the behavior and properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to model molecular systems with a high degree of accuracy.

The three-dimensional arrangement of atoms in a molecule is crucial to its physical and chemical properties. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like (1,3-Dioxan-5-yl)methanesulfonyl chloride, which contains a six-membered dioxane ring, multiple conformations are possible.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain. However, the substituents on the ring can exist in either axial or equatorial positions, leading to different conformers. A detailed conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. Such studies have been performed for similar 1,3-dioxane derivatives, revealing a preference for the chair conformer with bulky substituents in the equatorial position to reduce steric hindrance. researchgate.net For this compound, the primary conformational equilibrium would be between the chair forms with the methanesulfonyl chloride group being either axial or equatorial. Theoretical calculations would typically predict the equatorial conformer to be more stable.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Equatorial-Chair | 0.00 | 95.7 |

| Axial-Chair | 2.50 | 4.3 |

| Twist-Boat | 5.50 | < 0.1 |

Note: This data is illustrative and based on typical energy differences for substituted dioxanes.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. By analyzing these modes, a theoretical vibrational spectrum can be constructed and compared with experimental data to aid in the assignment of spectral bands. For this compound, characteristic vibrational modes would include the S=O symmetric and asymmetric stretches of the sulfonyl chloride group, C-O-C stretches of the dioxane ring, and various C-H stretching and bending modes.

Table 2: Hypothetical Calculated Vibrational Frequencies for Equatorial this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(S=O)asym | 1385 | Asymmetric SO₂ Stretch |

| ν(S=O)sym | 1180 | Symmetric SO₂ Stretch |

| ν(C-O-C)asym | 1150 | Asymmetric Dioxane C-O-C Stretch |

| ν(C-O-C)sym | 1050 | Symmetric Dioxane C-O-C Stretch |

| ν(S-Cl) | 410 | S-Cl Stretch |

Note: This data is representative and based on typical frequencies for sulfonyl chlorides and dioxanes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov

These predictions are valuable for assigning experimental NMR spectra, especially for complex molecules, and can help in confirming the correct structure and conformation of a synthesized compound. nih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental values. researchgate.net For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the dioxane ring and the methanesulfonyl group, which would be sensitive to the molecule's conformation.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Equatorial this compound

| Atom | Predicted Chemical Shift (ppm) |

| C(SO₂Cl) | 55.2 |

| C5(dioxane) | 38.5 |

| C4, C6(dioxane) | 68.1 |

| C2(dioxane) | 94.3 |

Note: This data is illustrative and referenced to TMS. Actual values depend on the level of theory and solvent model used.

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide a range of descriptors that quantify aspects of the electronic distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO would likely be localized on the dioxane ring's oxygen atoms, while the LUMO would be centered on the sulfonyl chloride group, particularly on the σ*(S-Cl) antibonding orbital, indicating its susceptibility to nucleophilic attack at the sulfur atom.

Table 4: Hypothetical FMO Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.6 |

Note: This data is for illustrative purposes. The values are typical for stable organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals.

Table 5: Hypothetical NBO Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| S | +1.45 |

| O (sulfonyl) | -0.75 |

| Cl | -0.30 |

| O (dioxane) | -0.55 |

Note: This data is illustrative, showing the expected charge polarization in the sulfonyl chloride group.

Molecular Electrostatic Potential (MEP) Surface Mapping

Computational analysis of the Molecular Electrostatic Potential (MEP) surface provides critical insights into the electronic distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP surface is instrumental in predicting its reactivity towards various reagents.

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. These calculations reveal the most probable sites for nucleophilic and electrophilic attacks. In sulfonyl chlorides, the sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant electron deficit on the sulfur center. wikipedia.org This makes the sulfur atom a strong electrophilic site, which is visualized on the MEP map as a region of intense positive potential (typically colored blue). nih.govresearchgate.net

Conversely, the oxygen atoms of the sulfonyl group and the 1,3-dioxane ring represent regions of high electron density, making them nucleophilic centers (typically colored red). researchgate.net The MEP surface can quantitatively predict how different substituents on the dioxane ring might alter the electrophilicity of the sulfur atom, thereby influencing the molecule's reactivity. rsc.org For instance, electron-donating or withdrawing groups attached to the dioxane ring would modulate the electron density across the entire molecule, which would be reflected in the MEP surface.

Table 1: Representative Electrostatic Potential (ESP) Values on Atomic Surfaces Note: These values are illustrative, based on typical findings for related sulfonyl chloride compounds, as specific experimental or computational data for this compound is not readily available in published literature.

| Atom/Region | Predicted Electrostatic Potential Range (kcal/mol) | Implication |

| Sulfur (S) Atom | +35 to +50 | Highly electrophilic center, primary site for nucleophilic attack. |

| Sulfonyl Oxygen (O) Atoms | -20 to -30 | Nucleophilic sites, capable of hydrogen bonding. |

| Chlorine (Cl) Atom | -5 to -15 | Moderately nucleophilic, acts as the leaving group. |

| Dioxane Oxygen (O) Atoms | -25 to -35 | Strong nucleophilic sites, influence molecular conformation. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving sulfonyl chlorides. The primary reaction pathway for alkanesulfonyl chlorides is nucleophilic substitution at the sulfur atom. nih.govbeilstein-journals.org

For this compound, reactions with nucleophiles (e.g., water, alcohols, amines) are expected to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the transition state (TS) for this process.

The transition state is typically a high-energy, transient species. For an SN2 reaction at a tetrahedral sulfur center, the transition state is predicted to have a trigonal bipyramidal geometry. cdnsciencepub.com In this arrangement, the incoming nucleophile and the leaving chloride ion occupy the apical positions, while the two oxygen atoms and the carbon of the methylene (B1212753) group lie in the equatorial plane.

Table 2: Illustrative Calculated Energetics for the Hydrolysis of an Alkanesulfonyl Chloride Note: Data is representative of computational studies on similar alkanesulfonyl chlorides.

| Parameter | Value (kcal/mol) in Gas Phase | Value (kcal/mol) in Aqueous Solution |

| Activation Energy (ΔE‡) | 25.5 | 18.2 |

| Reaction Energy (ΔErxn) | -15.8 | -22.5 |

The solvent plays a critical role in the solvolysis and other reactions of sulfonyl chlorides. nih.govresearchgate.net Computational models can simulate these effects using either implicit (continuum) or explicit (molecule-by-molecule) solvation models. These models help to understand how the solvent stabilizes reactants, transition states, and products, thereby altering the reaction pathway and energetics.

For the solvolysis of sulfonyl chlorides, polar protic solvents can stabilize the charge separation in the transition state, lowering the activation energy and accelerating the reaction. nih.gov The extended Grunwald-Winstein equation is often used experimentally to correlate solvolysis rates with solvent nucleophilicity (NT) and ionizing power (YCl). researchgate.netnih.gov Computational studies can complement these experiments by providing a molecular-level picture of solvent-solute interactions. For this compound, simulations can model how solvent molecules interact with the dioxane oxygens and the sulfonyl group, potentially forming hydrogen bonds that facilitate the departure of the chloride leaving group.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods can establish clear structure-reactivity relationships by systematically modifying the structure of this compound and calculating the resulting impact on its reactivity. The 1,3-dioxane ring is not merely a passive carrier; its conformation and substituents can significantly affect the reactivity of the sulfonyl chloride group.

The 1,3-dioxane ring typically adopts a chair conformation. researchgate.netresearchgate.net The orientation of the methanesulfonyl chloride group (axial vs. equatorial) can influence its accessibility to incoming nucleophiles. Computational studies can determine the relative energies of different conformers and the energy barriers for their interconversion. This conformational analysis is crucial because the reactivity of a conformer can differ significantly.

Furthermore, introducing substituents onto the dioxane ring can alter the electronic properties of the molecule. For example, electron-withdrawing groups would be expected to increase the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles. Conversely, electron-donating groups might decrease its reactivity. By calculating properties such as charge distribution, frontier molecular orbital energies (HOMO-LUMO gap), and activation energies for a series of substituted derivatives, a quantitative structure-reactivity relationship (QSRR) can be developed. nih.gov

Conclusion and Future Perspectives in the Research of 1,3 Dioxan 5 Yl Methanesulfonyl Chloride

Summary of Key Research Findings and Methodological Contributions

Direct research explicitly detailing the synthesis and application of (1,3-Dioxan-5-yl)methanesulfonyl chloride is limited. Its existence is primarily noted in chemical supplier databases, which provide fundamental data such as its CAS number, 1989671-23-9. bldpharm.comchemsrc.comchemicalbook.com However, a comprehensive understanding of its potential can be extrapolated from the vast body of research on analogous compounds, namely methanesulfonyl chloride (MSC) and various 1,3-dioxane (B1201747) derivatives.

Methanesulfonyl chloride is a widely utilized reagent in organic synthesis, valued for its ability to convert alcohols and amines into corresponding mesylates and sulfonamides. arkema.com These derivatives are excellent leaving groups in substitution and elimination reactions. arkema.com The general reactivity of sulfonyl chlorides is well-established, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.comquora.commagtech.com.cn

The 1,3-dioxane moiety is a stable cyclic acetal (B89532), commonly employed as a protecting group for carbonyl compounds and 1,3-diols due to its stability in basic, oxidative, and reductive conditions. thieme-connect.de Furthermore, the 1,3-dioxane ring is a privileged scaffold found in numerous natural products and pharmacologically active molecules, where its defined chair-like conformation can be used to control the spatial arrangement of substituents. thieme-connect.denih.govresearchgate.net

The primary methodological contribution of this compound is therefore hypothesized to be its role as a bifunctional reagent that couples the reliable reactivity of a sulfonyl chloride with the structural and solubility-modifying properties of the dioxane ring. It offers a direct route to introduce a hydrophilic, conformationally restricted, and synthetically versatile dioxane handle onto a wide range of substrates.

Table 1: Inferred Properties and Potential of this compound

| Feature | Associated Functional Group | Implied Property or Application |

|---|---|---|

| Reactivity | Methanesulfonyl Chloride (-SO₂Cl) | Formation of sulfonamides with amines, sulfonates with alcohols; acts as an excellent leaving group precursor. arkema.com |

| Structural Scaffold | 1,3-Dioxane Ring | Provides a conformationally restricted, chair-like scaffold. thieme-connect.de Can be used to influence stereochemistry. |

| Physicochemical Properties | 1,3-Dioxane Ring | Increases polarity and potential for hydrogen bonding, potentially improving aqueous solubility of derivatives. |

| Synthetic Versatility | Both | Acetal moiety is stable to base but labile to acid, allowing for orthogonal deprotection strategies. thieme-connect.de |

Unexplored Reactivity and Synthetic Opportunities

The primary synthetic utility of this compound lies in its largely unexplored reactivity with a diverse array of nucleophiles. While reactions with simple amines and alcohols can be predicted, the opportunities to create complex and novel molecular architectures are significant.

Sulfonamide Synthesis: Reaction with primary and secondary amines would yield sulfonamides incorporating the 1,3-dioxane motif. This opens the door to creating new libraries of drug-like molecules, as the sulfonamide functional group is a cornerstone of medicinal chemistry. Exploring its reactivity with complex, polyfunctional amines, such as amino acids or heterocyclic amines, remains a key unexplored area.

Sulfonate Ester Formation: Its reaction with a wide range of alcohols, from simple alkanols to complex polyols and phenols, would generate sulfonate esters. These esters are not only valuable as intermediates due to their excellent leaving group ability but could also function as novel protecting groups or prodrugs where the dioxane moiety modifies solubility and stability.

Friedel-Crafts Sulfonylation: The potential for this reagent to undergo Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds to form sulfones has not been investigated. Such reactions would provide a direct route to diaryl sulfones containing the dioxane scaffold.

Radical Reactions: The broader class of sulfonyl chlorides can participate in radical addition reactions. magtech.com.cn Investigating the potential of this compound to act as a source for the (1,3-dioxan-5-yl)methylsulfonyl radical could lead to novel carbon-sulfur bond-forming methodologies.

Potential for Development of Novel Reagents and Methodologies

Beyond its direct use, this compound can serve as a parent compound for a new class of specialized reagents. The inherent synthetic flexibility of the 1,3-dioxane ring, which is typically formed from a 1,3-diol and a carbonyl compound, allows for systematic modification.

By introducing substituents at the C2, C4, or C6 positions of the dioxane ring, a family of related sulfonyl chlorides could be developed. For instance, substitution at the C2 position could introduce sterically bulky groups to control the accessibility of the sulfonyl chloride, leading to reagents with enhanced substrate selectivity. Alternatively, introducing functional handles on the dioxane ring could create trifunctional reagents for more complex, multi-step synthetic sequences.

This compound could also be pivotal in developing novel methodologies for "functional group-shuttling." A substrate could be derivatized with the (1,3-dioxan-5-yl)methanesulfonyl group, using the dioxane as a temporary scaffold to direct subsequent reactions at a different part of the molecule before being cleaved or modified.

Table 2: Potential Derivatizations and Methodological Applications

| Reagent Modification / Methodology | Synthetic Goal | Potential Outcome |

|---|---|---|

| Substituents on Dioxane Ring | Develop second-generation reagents | Fine-tuning of steric/electronic properties for enhanced reaction selectivity. |

| Chiral Dioxane Scaffolds | Asymmetric Synthesis | Use as a chiral auxiliary to induce stereoselectivity in subsequent reactions. |

| Polymer-Supported Versions | Solid-Phase Synthesis | Facilitation of product purification by immobilizing the reagent on a solid support. |

| Orthogonal Deprotection Strategies | Multi-step Synthesis | Selective cleavage of the dioxane acetal under acidic conditions while other protecting groups remain intact. thieme-connect.de |

Emerging Areas of Application in Chemical Sciences

The unique combination of a reactive sulfonyl group and a stable, hydrophilic acetal scaffold positions this compound as a valuable building block in several emerging areas of chemical science.

Medicinal Chemistry and Drug Discovery: The 1,3-dioxane framework is present in compounds investigated as modulators of multidrug resistance (MDR) in cancer therapy. nih.gov This reagent provides a straightforward tool to append this scaffold to known pharmacophores, potentially improving their pharmacokinetic profiles (e.g., solubility, metabolic stability) or introducing new interactions with biological targets. The resulting sulfonamides are of particular interest given their prevalence in clinically approved drugs.

Agrochemicals: Sulfonyl chlorides are foundational in the synthesis of many herbicides and pesticides. nbinno.com The introduction of the dioxane moiety could lead to new active ingredients with altered environmental persistence, soil mobility, and target specificity.

Materials Science: The dioxane ring can be incorporated into polymer backbones or as pendant groups to influence material properties such as thermal stability, polarity, and degradability. This reagent could be used to synthesize specialized monomers for creating functional polymers or to modify the surfaces of existing materials.

Chemical Biology: As a tool for bioconjugation, this reagent could be used to link the dioxane moiety to proteins or other biomolecules. The dioxane could serve as a stable, hydrophilic linker or as a recognition element for a specific biological receptor.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanesulfonyl chloride |

| 2,4-Mesitylenedisulfonyl Dichloride |

| Benzo nbinno.comorgsyn.orgdioxol-5-YL-methanesulfonyl chloride |

| Methanesulfonic acid |

| Thionyl chloride |

| Sodium sulfite |

| Sodium hydrogen carbonate |

| Sodium methanesulfinate |

| Cyanogen chloride |

| Methanesulfonyl cyanide |

| Benzene |

| Calcium chloride |

| Ethylene glycol |

| p-Toluene Sulphonic Acid |

| Serine |

| 2-dimethylamino-1,3-propanediol |

| 5-dimethylamino-1,3-dioxane-2-one |

| Dichloromethane (B109758) |

| 5-(1,3-dioxan-2-yl)-3-phenylisoxazole |

| N-fluorobenzenesulfonimide (NFSI) |

| Furosemide |

| Amoxapine |

| Sulfuryl chloride |

| Methylmercaptan |

| Dimethyldisulfide |

| Dimethyl sulfate |

| Phenyl salicylate |

| Triethylamine (B128534) |

| Toluene |

| 3-(bromomethyl)-1-tosylazetidine |

| N-(2-bromophenyl)methanesulfonamide |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (1,3-Dioxan-5-yl)methanesulfonyl chloride in academic laboratories?

- Answer : Researchers must adhere to strict safety measures due to its acute toxicity (oral, dermal, inhalation) and corrosive properties . Essential protocols include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .

- Ventilation : Perform reactions in fume hoods with local exhaust systems to avoid vapor inhalation .

- Emergency Response : Immediate skin/eye flushing with water for ≥15 minutes and contacting poison control centers in case of exposure .

- Waste Disposal : Collect residues in sealed, corrosion-resistant containers and dispose via approved hazardous waste facilities .

Q. What synthetic methodologies are effective for preparing this compound?

- Answer : The compound can be synthesized via sulfonylation of the corresponding alcohol using methanesulfonyl chloride (MsCl) under optimized conditions:

- Reagents : Triethylamine (Et₃N) or pyridine as base, tetrahydrofuran (THF) as solvent .

- Conditions : Reaction at 0–35°C for 6–8 hours, achieving yields >80% .

- Workup : Quench excess MsCl with aqueous NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄ .

Q. How is the purity and structural integrity of this compound validated?

- Answer : Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonyl group integration and dioxane ring protons (e.g., δ ~4.7 ppm for CH₂SO₂Cl) .

- Melting Point Analysis : Compare observed mp with literature values to assess purity .

- HPLC/MS : Reverse-phase HPLC with mass spectrometry for trace impurity detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?

- Answer : Key variables include:

- Temperature Control : Maintaining 0–25°C minimizes hydrolysis of MsCl and byproduct formation .

- Solvent Selection : THF or dichloromethane enhances solubility of intermediates while reducing moisture sensitivity .

- Stoichiometry : A 1.2:1 molar ratio of MsCl to alcohol ensures complete conversion, avoiding excess reagent that complicates purification .

- Catalyst Screening : Evaluate bases like DMAP (4-dimethylaminopyridine) to accelerate sulfonate ester formation .

Q. What strategies address contradictions in reported yields for analogous sulfonyl chloride syntheses?

- Answer : Discrepancies often arise from:

- Moisture Contamination : Trace water hydrolyzes MsCl, reducing yields. Use molecular sieves or anhydrous solvents .

- Workup Efficiency : Incomplete extraction or drying can lead to underestimated yields. Optimize partitioning (e.g., EtOAc/water) and drying agents .

- Substrate Stability : The dioxane ring’s steric hindrance may slow sulfonylation. Pre-activation with TMSCl (trimethylsilyl chloride) can improve reactivity .

Q. What are the environmental and toxicological implications of this compound in research settings?

- Answer :

- Aquatic Toxicity : Classified as acute/chronic aquatic hazard (H402/H412). Avoid discharge; treat wastewater with activated carbon .

- Exposure Limits : No established occupational limits, but AEGL-3 (30-min lethal concentration) for methanesulfonyl chloride is 0.026 ppm, guiding lab exposure controls .

- Decomposition Products : Thermal degradation releases SOₓ and HCl; use scrubbers in vacuum systems .

Q. How is this compound utilized in advanced organic transformations?

- Answer : Applications include:

- Sulfonamide Synthesis : React with amines (e.g., primary/secondary amines) to form sulfonamides for drug discovery .

- Protecting Groups : Temporary protection of hydroxylamines or thiols in multi-step syntheses .

- Polymer Chemistry : Initiate ring-opening polymerization of cyclic ethers via sulfonate intermediates .

Methodological Notes

- Contradiction Resolution : Cross-validate NMR data with computational methods (e.g., DFT calculations) to resolve signal assignments .

- Scale-Up Challenges : Pilot reactions in <1 g batches to assess exothermic risks before scaling .

- Alternative Reagents : Compare with tosyl chloride for regioselectivity differences in sulfonylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.